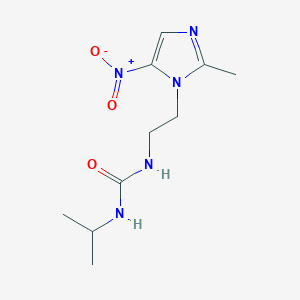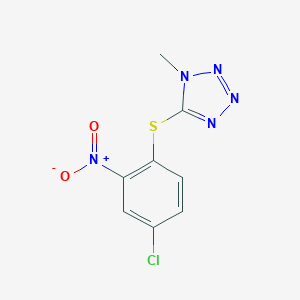
1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea” is a chemical compound with the molecular formula C12H10ClN3O . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess almost all types of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea” can be analyzed using computational techniques . The ground-state molecular geometry can be optimized, and geometrical parameters and vibrational modes can be established .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Ureas, including derivatives like 1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea, play a significant role in drug design due to their unique hydrogen-binding capabilities. These properties make them essential in the development of small molecules with a broad range of bioactivities. Urea derivatives have been successfully used as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes like HDAC, PRMT, or DOT1L. The incorporation of urea in drug molecules has been actively researched for improving selectivity, stability, toxicity, and pharmacokinetic profiles of lead compounds (Jagtap et al., 2017).
Agricultural and Environmental Applications
In agriculture, urea is extensively used as a nitrogen fertilizer. However, its application comes with challenges such as NH3 volatilization, NO2- accumulation, and phytotoxicity. Recent research has focused on mitigating these issues by using urease inhibitors, enhancing the efficiency of urea fertilization and minimizing environmental impacts. This research is crucial for developing strategies to improve the use of urea in crop production, ensuring better yield and reduced environmental harm (Bremner, 1995).
Urea in Energy and Environmental Science
Urea has been explored as a hydrogen carrier for fuel cells, offering a safe, sustainable, and long-term energy supply. Its attributes, such as being cheap, widely available, non-toxic, stable, and easy to transport and store, make urea a promising candidate for hydrogen storage and transportation. This application of urea could significantly contribute to the development of clean energy technologies (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-11-3-5-12(6-4-11)17-13(18)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYMHQPNOSTLFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
CAS RN |
53101-97-6 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(3-PYRIDYLMETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B500851.png)

![4-hydroxy-3-methyl-10H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B500854.png)
![3-Ethylpyrimido[1,2-a]benzimidazole-2,4-diol](/img/structure/B500856.png)



![Methyl ({6-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-quinoxalinyl}sulfanyl)acetate](/img/structure/B500862.png)

![2,3-Bis[(2-pyridinylsulfanyl)methyl]quinoxaline](/img/structure/B500865.png)

